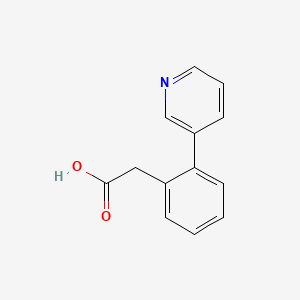

2-(3'-Pyridyl)phenylacetic acid

Description

2-(3'-Pyridyl)phenylacetic acid (CAS: 675602-63-8) is a synthetic aromatic carboxylic acid featuring a phenyl group linked to a pyridine ring via an acetic acid moiety. Its molecular formula is C₁₃H₁₁NO₂, with a molecular weight of 213.23 g/mol. The pyridine nitrogen at the meta position introduces electronic effects, distinguishing it from simpler phenylacetic acids. This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor or intermediate due to its modifiable structure .

Properties

IUPAC Name |

2-(2-pyridin-3-ylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(16)8-10-4-1-2-6-12(10)11-5-3-7-14-9-11/h1-7,9H,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPVQDCSSJCWGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375192 | |

| Record name | 2-(3'-Pyridyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675602-63-8 | |

| Record name | Benzeneacetic acid, 2-(3-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675602-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3'-Pyridyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 675602-63-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3’-Pyridyl)phenylacetic acid typically involves the following steps:

Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of pyridine with a halogenated phenylacetic acid under palladium catalysis.

Grignard Reaction: Another approach involves the reaction of a Grignard reagent derived from 3-bromopyridine with a suitable phenylacetic acid derivative.

Industrial Production Methods: Industrial production methods for 2-(3’-Pyridyl)phenylacetic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3’-Pyridyl)phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

Synthesis of 2-(3'-Pyridyl)phenylacetic Acid

The synthesis of this compound typically involves reactions that can be catalyzed by various agents under different conditions. The compound can be synthesized through the condensation of 3-pyridinecarboxaldehyde with phenylacetic acid derivatives. The use of catalysts such as titanium(IV) chloride has been reported to enhance yields significantly under mild conditions.

Antiviral Activity

Recent studies indicate that compounds related to this compound exhibit antiviral properties, particularly against hepatitis C virus (HCV). For instance, a patent describes the use of pyridyl derivatives for inhibiting HCV activity, suggesting that this compound could serve as a lead compound in developing antiviral medications .

Antimicrobial Properties

Research has shown that derivatives of phenylacetic acid demonstrate significant antimicrobial activity. A study evaluated various synthesized compounds for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing promising results for compounds structurally related to this compound .

Pain Management

The analgesic potential of this compound has been explored in various studies. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests it could function similarly in pain relief and inflammation reduction.

Neurological Disorders

Emerging research indicates that derivatives of this compound may have neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases. The modulation of calcium channels by pyridyl amides has been cited as a mechanism through which these compounds may exert protective effects on neuronal cells .

Data Tables

| Application | Activity | Reference |

|---|---|---|

| Antiviral | Inhibition of HCV | |

| Antimicrobial | Efficacy against E. coli | |

| Pain management | Analgesic properties | |

| Neuroprotective | Modulation of calcium channels |

Case Study 1: Antiviral Efficacy

A study conducted on a series of pyridyl derivatives demonstrated significant inhibitory effects on HCV replication in vitro. The results suggest that modifications on the phenyl ring can enhance antiviral activity, indicating the potential for developing new antiviral agents based on this compound .

Case Study 2: Antimicrobial Activity

In a comparative study, several phenylacetic acid derivatives were tested against common bacterial pathogens. The results indicated that certain modifications to the pyridine ring increased antibacterial potency, with some compounds achieving zones of inhibition comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-(3’-Pyridyl)phenylacetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

Phenylacetic Acid (PAA)

- Structure : Benzyl group directly attached to acetic acid (C₆H₅CH₂COOH).

- Key Differences : Lacks the pyridine ring, resulting in lower polarity and altered electronic properties.

- Applications : Used in fragrance synthesis, drug precursors (e.g., ibuprofen), and biodegradation studies .

Ibuprofen (4-Isobutyl-α-methylphenylacetic Acid)

- Structure : Methyl group at the α-carbon and isobutyl substituent on the phenyl ring.

- Key Differences : Increased lipophilicity due to the isobutyl group, enhancing blood-brain barrier penetration.

- Applications: Nonsteroidal anti-inflammatory drug (NSAID) .

2-(4-Chlorophenoxy)phenylacetic Acid

Heterocyclic Analogues

2-[2-(Pyridyl)ethenyl]-1,3,4-oxadiazoles

- Structure : Pyridyl group conjugated with ethenyl-oxadiazole.

- Key Differences : Extended conjugation system enables optoelectronic applications, unlike 2-(3'-Pyridyl)phenylacetic acid.

- Applications : Heat-resistant polymers, optical brighteners .

3-Pyridylacetic Acid Hydrochloride

Physicochemical Properties and Reactivity

Acidity and Electronic Effects

Solubility and Lipophilicity

Pharmaceutical Relevance

- This compound: Potential as a metalloenzyme inhibitor due to pyridine’s metal-coordinating ability, similar to copper-phenylacetate complexes .

- Diclofenac (2-(2,6-Dichloroanilino)phenylacetic Acid): Blocks cyclooxygenase via anilino substitution, a feature absent in pyridyl derivatives .

Agrochemical Performance

- Herbicidal Activity: Pyridyl derivatives like quinclorac (3,7-dichloro-8-quinolinecarboxylic acid) outperform phenylacetic acids in weed control due to heterocyclic bioactivity .

Biodegradation Pathways

Data Table: Comparative Analysis

| Compound | Molecular Weight | Substituents | pKa | Key Applications |

|---|---|---|---|---|

| This compound | 213.23 | 3-pyridyl, phenyl | ~3.8 | Pharmaceutical intermediates |

| Phenylacetic acid | 136.15 | None | 4.3 | Fragrances, drug synthesis |

| Ibuprofen | 206.28 | α-methyl, 4-isobutyl | 4.9 | NSAID |

| 2-(2-Chlorophenyl)acetic acid | 170.59 | 2-chloro | 3.8 | Reactivity studies |

| 3-Pyridylacetic acid HCl | 173.60 | 3-pyridyl | 2.5 | Impurity standard |

Biological Activity

2-(3'-Pyridyl)phenylacetic acid (also known as 3-pyridyl-α-phenylacetic acid) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring attached to a phenylacetic acid moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially reducing inflammation in various animal models.

- Antioxidant Properties : It may act as a free radical scavenger, contributing to its protective effects against oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest that it could enhance cognitive functions and protect against neurodegenerative disorders.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : It has been reported to downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response.

- Antioxidant Activity : The compound's ability to scavenge free radicals helps mitigate oxidative damage in cells, contributing to its neuroprotective effects.

- Modulation of Neurotransmitter Levels : Some studies indicate that it may influence neurotransmitter systems, particularly those involved in mood regulation and cognitive function.

Data Table: Biological Activities and IC50 Values

| Biological Activity | Model/System | Observed Effect | IC50 Value |

|---|---|---|---|

| Anti-inflammatory | LPS-stimulated macrophages | Decreased TNF-α production | 25 µM |

| Antioxidant | DCFH-DA assay (in vitro) | Scavenging of ROS | 15 µM |

| Neuroprotection | Scopolamine-induced amnesia rats | Improved memory retention | Not specified |

Case Studies

- Neuroprotective Study : In a study involving scopolamine-induced amnesia in rats, administration of this compound significantly improved memory retention compared to control groups. This effect was linked to increased levels of glutathione and enhanced antioxidant enzyme activities .

- Anti-inflammatory Research : A study utilizing LPS-stimulated macrophages demonstrated that this compound effectively reduced the secretion of pro-inflammatory cytokines, suggesting its potential for treating inflammatory diseases .

- Oxidative Stress Protection : Research indicated that this compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide, further supporting its role as an antioxidant agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.